The compound 2-(2,4-difluorophenyl)-1-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)ethan-1-one is a complex organic molecule with notable pharmacological properties. It is classified as an antipsychotic agent, primarily due to its structural similarity to other compounds used in the treatment of psychiatric disorders. The compound's unique structure incorporates both fluorinated phenyl and piperidine moieties, which contribute to its biological activity and potential therapeutic applications.
This compound can be sourced from various chemical suppliers and is often studied in the context of pharmaceutical research. It falls under the category of antipsychotics, specifically as a derivative related to known antipsychotic medications. The molecular formula for this compound is , with a molecular weight of approximately 430.49 g/mol. The compound is recognized in scientific literature for its potential use in treating mental health conditions, particularly those characterized by psychotic symptoms.
The synthesis of 2-(2,4-difluorophenyl)-1-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)ethan-1-one typically involves several key steps:
These reactions are typically carried out under controlled conditions, often using solvents like dimethylformamide or dichloromethane, and may require catalysts such as palladium or nickel complexes to enhance yields.
The molecular structure of 2-(2,4-difluorophenyl)-1-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)ethan-1-one can be represented using various structural notations:
CC1=C(CCN2CCC(CC2)\C(=N\O)\c3ccc(F)cc3F)C(=O)N4CCCCC4=N1
InChI=1S/C23H28F2N4O2/c1-15-18(23(30)29-10-3-2-4-21(29)26-15)9-13-28-11-7-16(8-12-28)22(27-31)19-6-5-17(24)14-20(19)25/h5-6,14,16,31H,2-4,7-13H2,1H3/b27-22
The structure features multiple functional groups including a ketone group, fluorinated phenyl groups, and a piperidine ring. This configuration is crucial for its interaction with biological targets.
The compound can undergo various chemical reactions typical for organic molecules:
These reactions are essential for modifying the compound's structure to enhance its pharmacological properties or to create derivatives for further study.
The mechanism of action for 2-(2,4-difluorophenyl)-1-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)ethan-1-one primarily involves interaction with neurotransmitter receptors in the brain:
This dual action on both dopamine and serotonin systems is characteristic of many modern antipsychotic medications.
The physical properties of this compound include:
Chemical properties include:
These properties are critical for determining handling procedures and potential applications in pharmaceutical formulations.
The primary applications of 2-(2,4-difluorophenyl)-1-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)ethan-1-one are in the field of medicinal chemistry and pharmacology:
This compound exemplifies the ongoing efforts to develop targeted therapies for complex mental health conditions through innovative chemical design and synthesis techniques.
CAS No.: 1254-35-9
CAS No.: 7196-09-0
CAS No.: 51576-08-0
CAS No.:
CAS No.:
CAS No.: 207740-41-8